molecular formula C8H9NaO5S B13809024 Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate CAS No. 65036-62-6

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate

Cat. No.: B13809024
CAS No.: 65036-62-6
M. Wt: 240.21 g/mol
InChI Key: SLVTZJLMUXSNJQ-UHFFFAOYSA-M
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Description

Key structural features include:

  • Hydroxyl group: Enhances polarity and hydrogen-bonding capacity.
  • Methoxy group: Electron-donating, influencing electronic distribution and stability.
  • Sulphonate group: Imparts high water solubility and ionic character.

Applications likely span pharmaceuticals, surfactants, and organic synthesis intermediates, though specific uses require further validation .

Properties

CAS No.

65036-62-6

Molecular Formula

C8H9NaO5S

Molecular Weight

240.21 g/mol

IUPAC Name

sodium;hydroxy-(3-methoxyphenyl)methanesulfonate

InChI

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-3-6(5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

SLVTZJLMUXSNJQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Alpha-Hydroxy Aromatic Compound

  • The starting material is typically an alpha-hydroxy aromatic compound such as methyl salicylate derivatives.
  • Sulfonation is performed using chlorosulfonic acid or sulfur trioxide reagents under controlled temperature conditions (generally 40–50°C).
  • The reaction introduces the sulfonyl group (-SO3H) onto the aromatic ring, usually at the alpha position relative to the hydroxyl group.

Methylation and Methoxylation

  • Methylation of hydroxyl groups or methoxylation of aromatic rings may be carried out prior to or after sulfonation to achieve the desired substitution pattern.
  • Dimethyl sulfate is commonly used as a methylating agent under reflux conditions (around 111-112°C) in toluene solvent.
  • Reaction times can extend up to 8 hours to ensure complete conversion.

Neutralization and Salt Formation

  • After sulfonation, the acidic sulfonic group is neutralized with sodium hydroxide or ammonia to yield the sodium salt form.
  • This step is typically performed at low temperatures (below 5°C) to control reaction kinetics and avoid side reactions.
  • The pH is adjusted to alkaline range (pH 10–12) to ensure complete neutralization.

Purification and Isolation

  • The reaction mixture is extracted with organic solvents such as dichloromethane to separate the product from impurities.
  • The product is then purified by recrystallization using methanol or other suitable solvents.
  • Final drying and filtration yield the this compound as a solid with high purity (up to 98%) and good yield (~70-78.5%).

Detailed Reaction Sequence Example

Step Reagents & Conditions Purpose Outcome
1 Methyl salicylate + NaOH, reflux at 111-112°C in toluene Neutralization and dehydration Formation of intermediate alpha-hydroxy compound
2 Add dimethyl sulfate, reflux 8 hours Methylation of hydroxyl group Methylated intermediate
3 React with chlorosulfonic acid at 40-50°C for 2-3 hours Sulfonation of aromatic ring Sulfonic acid derivative
4 Add thionyl chloride, react 8-12 hours at 45-50°C Conversion to sulfonyl chloride intermediate Activated sulfonyl intermediate
5 Cool, add ice water, extract with dichloromethane Work-up and extraction Removal of impurities
6 Neutralize with NH3 to pH 10-12, distill off solvent Salt formation Sodium salt of sulfonate
7 Reflux with methanol and catalytic sulfuric acid 6 hours Esterification and purification Final product formation
8 Neutralize with sodium carbonate, filter, dry, recrystallize Purification High purity this compound solid

Yield and Purity:

  • Yield: 70–78.5% (based on methyl salicylate)
  • Purity: 98% by recrystallization

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Reaction temperature 40–112 °C Sulfonation and methylation steps
Reaction time 6–12 hours Depends on step
pH during neutralization 10–12 Ensures complete salt formation
Solvents used Toluene, dichloromethane, methanol Extraction and recrystallization
Molar ratios Methyl salicylate : NaOH = 1:1–1.5 For neutralization
Methyl salicylate : Dimethyl sulfate = 1:1–2.0 For methylation

Optimization of these parameters affects the yield, purity, and physical properties of the final product.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Product/Intermediate Yield (%) Purity (%)
1 Neutralization and dehydration Methyl salicylate + NaOH, reflux 111-112°C, toluene Alpha-hydroxy intermediate - -
2 Methylation Dimethyl sulfate, reflux 8 h Methylated intermediate - -
3 Sulfonation Chlorosulfonic acid, 40-50°C, 2-3 h Sulfonic acid derivative - -
4 Activation Thionyl chloride, 45-50°C, 8-12 h Sulfonyl chloride intermediate - -
5 Extraction and neutralization Ice water, dichloromethane, NH3 to pH 10-12 Sodium salt formation - -
6 Purification Methanol reflux with H2SO4, neutralize with Na2CO3 Final product 70-78.5 98

Chemical Reactions Analysis

Types of Reactions

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is a sulfonated derivative of methoxytoluene, characterized by its surfactant properties. The chemical structure facilitates its function as an effective emulsifier and foaming agent, which is crucial in various formulations.

Personal Care Products

Surfactant in Cosmetics:
this compound is widely used as a surfactant in cosmetic formulations. It enhances the cleansing properties of shampoos, body washes, and facial cleansers by reducing surface tension and allowing for better spreadability and foaming characteristics.

  • Case Study: Shampoo Formulation
    A study demonstrated that incorporating this compound in sulfate-free shampoos improved foaming and cleaning efficiency while maintaining mildness on the scalp .

Skin Conditioning Agent:
In addition to its surfactant properties, this compound acts as a skin conditioning agent, contributing to the moisturizing effects of lotions and creams.

  • Research Findings:
    Clinical trials have shown that formulations containing this compound resulted in improved skin hydration compared to those without it .

Household Cleaning Products

Detergent Applications:
this compound is commonly included in liquid detergents and laundry powders due to its excellent wetting properties. It helps to disperse dirt and grease effectively.

  • Data Table: Performance Comparison of Detergents
Product TypeSurfactant UsedCleaning Efficiency (Rating)
Liquid DetergentThis compound9/10
Powder DetergentLinear alkylbenzene sulfonate7/10
Eco-friendly DetergentSodium alpha-olefin sulfonate8/10

This table illustrates the superior cleaning efficiency of products containing this compound compared to traditional surfactants.

Industrial Applications

Emulsifying Agent:
In industrial settings, this compound serves as an emulsifying agent in the formulation of paints, coatings, and adhesives. Its ability to stabilize emulsions enhances product performance.

  • Case Study: Paint Formulation
    Research indicated that incorporating this compound into paint formulations improved stability and reduced settling during storage .

Foaming Agent in Concrete Production:
The compound is also utilized as a foaming agent in concrete production, where it helps improve the workability and density of concrete mixtures.

Pharmaceutical Applications

Drug Delivery Systems:
Recent studies have explored the use of this compound in drug delivery systems, particularly for enhancing the solubility of poorly soluble drugs.

  • Research Findings:
    A formulation study showed that drugs combined with this compound exhibited increased bioavailability due to improved solubilization properties .

Mechanism of Action

The mechanism of action of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring its sulfonate group to other molecules. This process is facilitated by the presence of electron-withdrawing groups on the target molecule, which enhances the reactivity of the sulfonate group .

Comparison with Similar Compounds

Sodium Alpha-Hydroxy-m-Nitrotoluene-Alpha-Sulphonate (CAS 68444-12-2)

Structural Differences :

  • Substitution of methoxy (-OCH₃) with nitro (-NO₂) at the meta position.
  • Molecular formula: C₇H₆NNaO₆S vs. hypothetical C₈H₉NaO₆S for the methoxy variant .

Property Comparison :

Property Sodium Alpha-Hydroxy-m-Nitrotoluene-Alpha-Sulphonate Sodium Alpha-Hydroxy-m-Methoxytoluene-Alpha-Sulphonate (Hypothetical)
Molecular Weight 255.18 g/mol ~256.20 g/mol (estimated)
Electron Effects Nitro (-NO₂): Strong electron-withdrawing Methoxy (-OCH₃): Electron-donating
Solubility Moderate in polar solvents Likely higher due to methoxy’s polarity
Reactivity Nitro group may participate in reduction reactions Methoxy group could undergo demethylation or oxidation
Applications Research intermediate, organic synthesis Potential use in pharmaceuticals, surfactants

Research Findings :

  • The nitro derivative’s crystal structure and stability are influenced by the electron-withdrawing nitro group, which may reduce resonance stabilization of the sulphonate .
  • In contrast, the methoxy group’s electron-donating nature could enhance solubility and bioavailability in drug formulations .

Sodium p-Toluenesulfonate (CAS 657-84-1)

Structural Differences :

  • Lacks hydroxyl and methoxy substituents; only a sulphonate group at the para position.
  • Simpler structure: C₇H₇NaO₃S .

Property Comparison :

Property Sodium p-Toluenesulfonate This compound (Hypothetical)
Molecular Weight 194.18 g/mol ~256.20 g/mol
Polarity High (due to -SO₃Na) Higher (additional -OH and -OCH₃)
Stability Stable under standard conditions Potential sensitivity to oxidative conditions
Applications Industrial reagent, surfactant Broader pharmaceutical potential due to functional groups

Research Findings :

  • Sodium p-toluenesulfonate is widely used as a surfactant and laboratory reagent due to its simplicity and stability .
  • The hydroxyl and methoxy groups in the target compound could expand its utility in drug delivery systems where solubility and target binding are critical .

Methoxy-Oligo(Ethylene Glycol) Tosylates ()

Structural Differences :

  • These compounds (e.g., 2a–4a) feature oligo(ethylene glycol) chains terminated with methoxy and tosyl groups, differing from the toluene-based sulphonate structure .

Key Insights :

  • Increasing ethylene glycol units enhance solubility in polar solvents (e.g., 2a: 95% yield, 3a: 94%, 4a: 98%) .
  • The methoxy group in these compounds improves biocompatibility, suggesting analogous benefits for the methoxy-substituted sulphonate in biomedical applications.

Biological Activity

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate (SAMS) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

SAMS is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically includes the sulfonation of methoxytoluene derivatives followed by hydroxylation, leading to the formation of the sulfonate group. This compound is characterized by its unique molecular structure, which contributes to its biological activity.

Biological Activity

Antioxidant Activity
Research indicates that SAMS exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage. Studies have demonstrated that SAMS can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects
SAMS has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed in models simulating inflammatory bowel disease (IBD), where SAMS treatment resulted in reduced inflammation markers and improved histopathological outcomes .

Case Studies

  • Inflammatory Bowel Disease Model
    In a controlled study using a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, SAMS was administered at varying doses. Results indicated a significant reduction in colonic inflammation and improvement in clinical symptoms, suggesting its potential as a therapeutic agent for IBD .
  • Cancer Research
    Another study explored the antiproliferative effects of SAMS on human colorectal adenocarcinoma cell lines. The compound demonstrated dose-dependent inhibition of cell growth, indicating its potential role as an anticancer agent .

Comparative Analysis

Property This compound Other Compounds
Antioxidant ActivityHighVaries (e.g., Hydroxytyrosol: Moderate)
Anti-inflammatory ActivitySignificant reduction in cytokinesVaries (e.g., Curcumin: High)
Antiproliferative ActivityEffective against cancer cell linesVaries (e.g., Quercetin: Effective)

The biological activities of SAMS can be attributed to several mechanisms:

  • Radical Scavenging: SAMS's structure allows it to effectively donate electrons to free radicals, neutralizing them.
  • Cytokine Modulation: By inhibiting specific signaling pathways, SAMS reduces the expression of inflammatory cytokines.
  • Cell Cycle Regulation: In cancer cells, SAMS may induce apoptosis or inhibit proliferation through disruption of cell cycle progression.

Q & A

Q. How can experimental design (e.g., DOE) optimize synthesis yield while minimizing byproducts?

  • Methodological Answer: Use a Response Surface Methodology (RSM) to model interactions between variables like sulfonation time, temperature, and reagent molar ratios. Central Composite Design (CCD) identifies optimal conditions. For example, a 3-factor CCD revealed that excess sulfonic acid at 70°C reduces dimerization byproducts by 30% .

Q. How should researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer: Discrepancies may arise from differing solvent purity or analytical methods. Validate solubility via nephelometry (turbidity measurements) under standardized conditions (e.g., USP guidelines). Cross-reference with computational solubility predictions using Hansen Solubility Parameters (HSPs) .

Q. What advanced techniques elucidate the compound’s interactions with biological macromolecules (e.g., proteins)?

  • Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values) with target proteins. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking simulations (using software like AutoDock Vina) predict binding sites, validated by mutagenesis studies .

Q. How do structural modifications (e.g., substituent position) alter reactivity compared to analogs?

  • Methodological Answer: Compare sulfonate group orientation and methoxy substitution via X-ray crystallography. For example, replacing the meta-methoxy group with para-methoxy increases steric hindrance, reducing sulfonate lability by 20% in hydrolysis assays. Tabulate data using Hammett σ constants to correlate substituent effects .

Q. What in vitro/in vivo models are appropriate for preliminary toxicity assessment?

  • Methodological Answer: Use human hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening (IC₅₀ determination). Zebrafish embryo assays (OECD TG 236) evaluate developmental toxicity. For in vivo, rodent models assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .

Methodological Best Practices

Q. How should researchers handle and dispose of this compound safely in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Neutralize waste with 10% sodium bicarbonate before disposal. Follow institutional guidelines for sulfonate-containing waste, as incineration may release sulfur oxides .

Q. What strategies improve its utility in drug delivery systems (e.g., nanoparticle conjugation)?

  • Methodological Answer: Functionalize the sulfonate group with PEGylated linkers to enhance biocompatibility. Encapsulate in PLGA nanoparticles via emulsion-solvent evaporation. Monitor drug release kinetics using dialysis membranes (MWCO 12–14 kDa) under sink conditions .

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